molecular formula C24H34N12O10 B12852084 (S)-3-((1H-Imidazol-5-yl)methyl)-1,4,7,10,13,16,19,22,25,28-decaazacyclotriacontane-2,5,8,11,14,17,20,23,26,29-decaone

(S)-3-((1H-Imidazol-5-yl)methyl)-1,4,7,10,13,16,19,22,25,28-decaazacyclotriacontane-2,5,8,11,14,17,20,23,26,29-decaone

Cat. No.: B12852084
M. Wt: 650.6 g/mol
InChI Key: QBXWVFFTBQFJDZ-AWEZNQCLSA-N
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Description

(S)-3-((1H-Imidazol-5-yl)methyl)-1,4,7,10,13,16,19,22,25,28-decaazacyclotriacontane-2,5,8,11,14,17,20,23,26,29-decaone is a complex macrocyclic compound featuring an imidazole ring and multiple amide linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((1H-Imidazol-5-yl)methyl)-1,4,7,10,13,16,19,22,25,28-decaazacyclotriacontane-2,5,8,11,14,17,20,23,26,29-decaone typically involves multi-step organic synthesis. The process begins with the preparation of the imidazole derivative, followed by the formation of the macrocyclic structure through a series of condensation reactions. Key steps include:

    Imidazole Derivative Preparation: The imidazole ring is synthesized via cyclization reactions involving glyoxal and ammonia or primary amines under acidic conditions.

    Macrocycle Formation: The macrocyclic structure is formed through a series of amide bond formations. This involves the reaction of the imidazole derivative with a linear polyamine precursor in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesizers for peptide bond formation and large-scale purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(S)-3-((1H-Imidazol-5-yl)methyl)-1,4,7,10,13,16,19,22,25,28-decaazacyclotriacontane-2,5,8,11,14,17,20,23,26,29-decaone can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the amide bonds can be achieved using lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, particularly at the 2-position, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, such as methyl iodide (CH3I)

Major Products Formed

    Oxidation: Formation of imidazole N-oxides

    Reduction: Conversion of amide bonds to amines

    Substitution: Alkylated imidazole derivatives

Scientific Research Applications

Chemistry

In chemistry, (S)-3-((1H-Imidazol-5-yl)methyl)-1,4,7,10,13,16,19,22,25,28-decaazacyclotriacontane-2,5,8,11,14,17,20,23,26,29-decaone is used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions. This property is exploited in catalysis and materials science.

Biology

In biological research, this compound is studied for its potential as a drug delivery vehicle. Its macrocyclic structure allows for the encapsulation of small molecules, making it a candidate for targeted drug delivery systems.

Medicine

Medically, the compound is investigated for its antimicrobial properties. The imidazole ring is known for its activity against various pathogens, and the macrocyclic structure enhances its stability and bioavailability.

Industry

In the industrial sector, this compound is explored for its use in the development of new materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (S)-3-((1H-Imidazol-5-yl)methyl)-1,4,7,10,13,16,19,22,25,28-decaazacyclotriacontane-2,5,8,11,14,17,20,23,26,29-decaone involves its interaction with molecular targets through hydrogen bonding, coordination with metal ions, and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclam (1,4,8,11-tetraazacyclotetradecane): A smaller macrocyclic compound with similar coordination properties.

    Cyclen (1,4,7,10-tetraazacyclododecane): Another macrocyclic compound used in coordination chemistry and medical applications.

    DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A widely used chelating agent in radiopharmaceuticals.

Uniqueness

(S)-3-((1H-Imidazol-5-yl)methyl)-1,4,7,10,13,16,19,22,25,28-decaazacyclotriacontane-2,5,8,11,14,17,20,23,26,29-decaone is unique due to its larger macrocyclic structure, which provides enhanced stability and the ability to encapsulate larger molecules compared to smaller macrocycles like cyclam and cyclen. This makes it particularly valuable in applications requiring robust and versatile molecular frameworks.

Properties

Molecular Formula

C24H34N12O10

Molecular Weight

650.6 g/mol

IUPAC Name

(3S)-3-(1H-imidazol-5-ylmethyl)-1,4,7,10,13,16,19,22,25,28-decazacyclotriacontane-2,5,8,11,14,17,20,23,26,29-decone

InChI

InChI=1S/C24H34N12O10/c37-15-3-26-16(38)4-28-18(40)6-30-20(42)8-32-22(44)10-34-24(46)14(1-13-2-25-12-35-13)36-23(45)11-33-21(43)9-31-19(41)7-29-17(39)5-27-15/h2,12,14H,1,3-11H2,(H,25,35)(H,26,38)(H,27,37)(H,28,40)(H,29,39)(H,30,42)(H,31,41)(H,32,44)(H,33,43)(H,34,46)(H,36,45)/t14-/m0/s1

InChI Key

QBXWVFFTBQFJDZ-AWEZNQCLSA-N

Isomeric SMILES

C1C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@H](C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)N1)CC2=CN=CN2

Canonical SMILES

C1C(=O)NCC(=O)NCC(=O)NCC(=O)NC(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)N1)CC2=CN=CN2

Origin of Product

United States

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